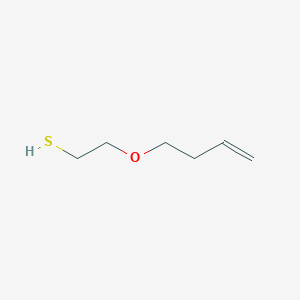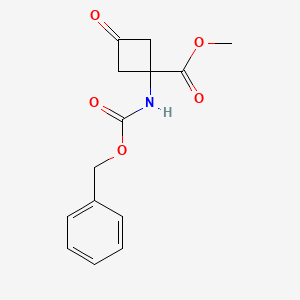
Methyl 1-(((benzyloxy)carbonyl)amino)-3-oxocyclobutane-1-carboxylate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Methyl 1-(((benzyloxy)carbonyl)amino)-3-oxocyclobutane-1-carboxylate is an organic compound that belongs to the class of carbamates It is characterized by a cyclobutane ring substituted with a benzyloxycarbonylamino group and a methyl ester group
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 1-(((benzyloxy)carbonyl)amino)-3-oxocyclobutane-1-carboxylate typically involves the following steps:
Formation of the Cyclobutane Ring: The cyclobutane ring can be synthesized through a cycloaddition reaction involving suitable precursors.
Introduction of the Benzyloxycarbonylamino Group: This step involves the protection of an amino group with a benzyloxycarbonyl (Cbz) group, which can be achieved using benzyl chloroformate in the presence of a base.
Esterification: The final step involves the esterification of the carboxylic acid group with methanol in the presence of an acid catalyst to form the methyl ester.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.
Analyse Des Réactions Chimiques
Types of Reactions
Methyl 1-(((benzyloxy)carbonyl)amino)-3-oxocyclobutane-1-carboxylate can undergo various chemical reactions, including:
Hydrolysis: The ester group can be hydrolyzed to form the corresponding carboxylic acid.
Reduction: The carbonyl group can be reduced to form the corresponding alcohol.
Substitution: The benzyloxycarbonyl group can be removed under acidic or basic conditions to reveal the free amine.
Common Reagents and Conditions
Hydrolysis: Acidic or basic conditions using reagents such as hydrochloric acid or sodium hydroxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: Acidic conditions using trifluoroacetic acid or basic conditions using sodium methoxide.
Major Products Formed
Hydrolysis: Formation of 1-(((benzyloxy)carbonyl)amino)-3-oxocyclobutane-1-carboxylic acid.
Reduction: Formation of 1-(((benzyloxy)carbonyl)amino)-3-hydroxycyclobutane-1-carboxylate.
Substitution: Formation of 1-amino-3-oxocyclobutane-1-carboxylate.
Applications De Recherche Scientifique
Methyl 1-(((benzyloxy)carbonyl)amino)-3-oxocyclobutane-1-carboxylate has several applications in scientific research:
Organic Synthesis: It serves as an intermediate in the synthesis of more complex molecules.
Medicinal Chemistry: It is used in the development of potential pharmaceutical agents due to its unique structural features.
Biological Studies: It can be used to study enzyme-substrate interactions and protein modifications.
Industrial Applications: It may be used in the production of specialty chemicals and materials.
Mécanisme D'action
The mechanism of action of Methyl 1-(((benzyloxy)carbonyl)amino)-3-oxocyclobutane-1-carboxylate involves its interaction with specific molecular targets. The benzyloxycarbonyl group can act as a protecting group for the amino functionality, allowing selective reactions to occur at other sites. The cyclobutane ring provides rigidity to the molecule, influencing its binding interactions with enzymes and receptors.
Comparaison Avec Des Composés Similaires
Similar Compounds
Methyl (1S,3R)-3-(((benzyloxy)carbonyl)amino)cyclopentane-1-carboxylate: Similar structure but with a cyclopentane ring instead of a cyclobutane ring.
(1-(((Benzyloxy)carbonyl)amino)cyclopropyl)methyl methanesulfonate: Similar structure but with a cyclopropane ring and a methanesulfonate group.
Uniqueness
Methyl 1-(((benzyloxy)carbonyl)amino)-3-oxocyclobutane-1-carboxylate is unique due to its cyclobutane ring, which imparts distinct steric and electronic properties compared to cyclopentane and cyclopropane analogs. This uniqueness can influence its reactivity and interactions in chemical and biological systems.
Propriétés
Formule moléculaire |
C14H15NO5 |
|---|---|
Poids moléculaire |
277.27 g/mol |
Nom IUPAC |
methyl 3-oxo-1-(phenylmethoxycarbonylamino)cyclobutane-1-carboxylate |
InChI |
InChI=1S/C14H15NO5/c1-19-12(17)14(7-11(16)8-14)15-13(18)20-9-10-5-3-2-4-6-10/h2-6H,7-9H2,1H3,(H,15,18) |
Clé InChI |
NIBNIJUATKPRRU-UHFFFAOYSA-N |
SMILES canonique |
COC(=O)C1(CC(=O)C1)NC(=O)OCC2=CC=CC=C2 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


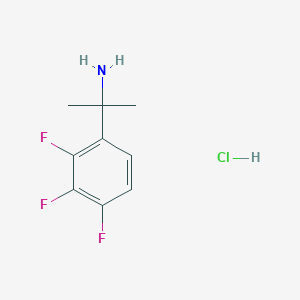
![(3R,5R)-1-[(2-methylpropan-2-yl)oxycarbonyl]-5-(trifluoromethyl)pyrrolidine-3-carboxylic acid](/img/structure/B13509557.png)

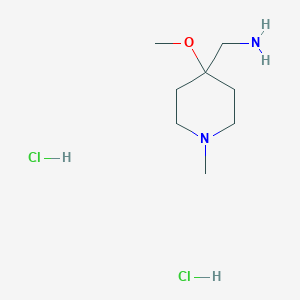
![Methyl 4-{[(benzyloxy)carbonyl]amino}-2-hydroxybenzoate](/img/structure/B13509567.png)
![1-[(Tert-butoxy)carbonyl]-3-(methylsulfanyl)azetidine-3-carboxylic acid](/img/structure/B13509570.png)

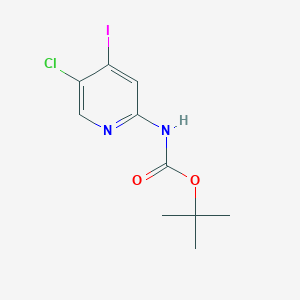
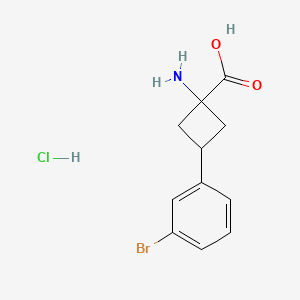

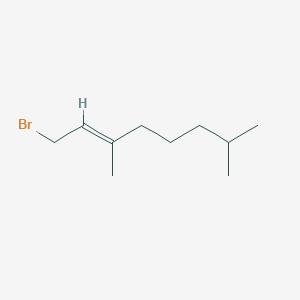
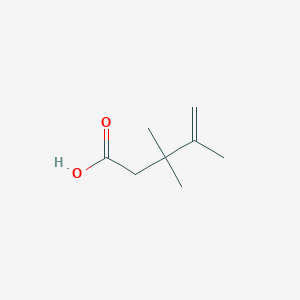
![Ethyl (1R,3aS,6aR)-octahydrocyclopenta[c]pyrrole-1-carboxylate](/img/structure/B13509624.png)
